Epitiostanol

Catalog No.
S560921
CAS No.
2363-58-8
M.F
C19H30OS
M. Wt
306.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epitiostanol

CAS Number

2363-58-8

Product Name

Epitiostanol

IUPAC Name

(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol

Molecular Formula

C19H30OS

Molecular Weight

306.5 g/mol

InChI

InChI=1S/C19H30OS/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16+,17-,18-,19-/m0/s1

InChI Key

OBMLHUPNRURLOK-XGRAFVIBSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C

Synonyms

10275-S, 2 alpha,3 alpha-epithio-5 alpha-androstan-17 beta-ol, epithiostanol, epitiostanol, Thiodrol

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)S5)C

Antiestrogen and Antineoplastic Effects

Epitiostanol exhibits both antiestrogen and antineoplastic (anti-cancer) properties. It binds directly to both the androgen receptor (AR) and the estrogen receptor (ER) in the body. While acting as an agonist (activator) on the AR, it acts as an antagonist (blocker) on the ER.

This dual action makes it a potential candidate for treating hormone-sensitive cancers like breast cancer, where estrogen plays a role in promoting tumor growth. Studies have shown its effectiveness in inhibiting the growth of breast cancer cells in vitro and in vivo [].

Epitiostanol's antiproliferative effects extend beyond breast cancer. Research suggests its potential application in treating other hormone-sensitive cancers like prostate cancer and endometrial cancer [, ].

Other Potential Applications

Beyond its antitumor effects, research is exploring the potential applications of Epitiostanol in treating other conditions, including:

  • Gynecomastia: Epitiostanol's antiestrogen properties might be beneficial in treating gynecomastia, a condition where males develop enlarged breasts due to an imbalance of estrogen and testosterone [].
  • Osteoporosis: Studies suggest Epitiostanol's ability to activate the AR might be helpful in promoting bone formation and preventing osteoporosis, a condition characterized by bone loss [].

Epitiostanol is a synthetic steroid compound, chemically classified as 17α-ethyl-5α-androst-1-en-3β-ol. It is notable for its structural similarity to dihydrotestosterone and is primarily recognized for its application in medical research, particularly in oncology. Epitiostanol has been investigated for its potential as an antineoplastic agent in the treatment of breast cancer due to its ability to modulate hormone receptor activity, specifically targeting the androgen and estrogen receptors .

Epitiostanol's primary mechanism of action lies in its antiestrogenic properties. It competes with estrogen for binding to estrogen receptors in breast tissue, thereby inhibiting estrogen-driven growth of cancer cells []. Additionally, its structural similarity to DHT suggests some potential anabolic activity, although its specific role in this regard needs further investigation [].

Epitiostanol, like other steroids, can have undesirable side effects. Data on its specific toxicity profile is limited, but potential risks include:

  • Liver damage: The presence of a 17α-alkyl group in its structure raises concerns about potential hepatotoxicity, a common side effect of many oral steroids [].
  • Virilization: Due to its androgenic properties, Epitiostanol may cause virilization effects in women, such as deepening of the voice or growth of facial hair [].
  • Cardiovascular risks: Androgenic steroids can increase the risk of heart problems like blood clots and high blood pressure.

Epitiostanol's use has largely been discontinued due to the availability of safer and more effective treatments for breast cancer [].

  • Oxidation: This compound can be oxidized to form epitiostanol sulfoxide, utilizing agents such as hydrogen peroxide .
  • Reduction: Reduction reactions can convert epitiostanol back to dihydrotestosterone, employing reducing agents like lithium aluminum hydride.
  • Substitution: Substitution reactions allow for the introduction of various functional groups at specific positions on the steroid backbone, which can modify its biological activity.

Common Reagents and Conditions

Reaction TypeReagents Used
OxidationHydrogen peroxide, peracids
ReductionLithium aluminum hydride
SubstitutionHalogenating agents, nucleophiles

Epitiostanol exhibits diverse biological activities, primarily through its interaction with hormone receptors:

  • Androgen Receptor Agonism: It binds to the androgen receptor, mimicking the effects of testosterone, which can promote anabolic processes.
  • Estrogen Receptor Antagonism: It acts as an antagonist at the estrogen receptor, inhibiting estrogen-driven proliferation in breast cancer cells .
  • Antitumor Effects: Studies have shown that epitiostanol can suppress tumor growth by disrupting cellular processes associated with hormone regulation .

Mechanism of Action

The compound's mechanism involves binding to androgen and estrogen receptors, influencing gene expression and enzyme activity related to cell growth and division. Its ability to modulate these pathways makes it a candidate for further research in cancer therapies .

Epitiostanol is synthesized through a multi-step process starting from dihydrotestosterone. Key steps include:

  • Reaction with Sulfur-containing Reagents: This step introduces a sulfur atom into the structure.
  • Oxidation: Subsequent oxidation steps may be performed to yield specific derivatives such as epitiostanol sulfoxide.
  • Purification: Rigorous purification processes are employed to ensure high yield and purity suitable for pharmaceutical applications .

Industrial Production

In industrial settings, optimized reaction conditions are crucial for large-scale synthesis. This includes controlling temperature, pressure, and reaction time to maximize yield while minimizing by-products.

Epitiostanol has several applications across different fields:

  • Medical Research: Primarily studied for its antineoplastic properties in breast cancer treatment.
  • Pharmaceutical Development: Used as a reference standard in analytical chemistry and for developing new steroid-based drugs .
  • Biochemical Studies: Serves as a model compound in steroid chemistry research due to its unique interactions with steroid receptors.

Research has highlighted epitiostanol's interactions with various biological systems:

  • In transgenic zebrafish models, it was shown to decrease ferroportin levels, suggesting a role in iron metabolism regulation .
  • Its effects on hepcidin expression indicate potential implications in iron homeostasis and related disorders .

Epitiostanol shares structural similarities with several other steroid compounds. Here are some notable comparisons:

CompoundSimilarityUnique Aspect
DihydrotestosteroneStructural precursorMore potent androgenic effects
MifepristoneBoth interact with hormone receptorsPrimarily an anti-progestin
ProgesteroneSimilar hormonal modulationActs mainly as a progestin
TestosteroneShares anabolic propertiesMore pronounced androgenic activity

Uniqueness of Epitiostanol

What sets epitiostanol apart is its dual action as both an androgen receptor agonist and an estrogen receptor antagonist, making it particularly valuable in therapeutic contexts where modulation of both pathways is desired .

Molecular Structure and Formula

Basic Structural Features (C19H30OS)

Epitiostanol possesses a molecular formula of C19H30OS and a molecular weight of 306.51 grams per mole [2] [3]. The compound belongs to the steroid family and is characterized by the presence of a sulfur atom within its molecular structure, distinguishing it from conventional androgenic steroids [1]. The molecular structure consists of the typical four-ring steroid skeleton with specific modifications that confer unique chemical and biological properties [2].

The elemental composition of epitiostanol comprises 74.45% carbon, 9.87% hydrogen, 5.22% oxygen, and 10.46% sulfur by mass [5]. This composition reflects the incorporation of a sulfur atom into the steroid framework, which is relatively uncommon among naturally occurring steroids [7]. The presence of sulfur significantly influences both the chemical reactivity and biological activity of the compound [7].

Table 1: Basic Molecular Data for Epitiostanol

ParameterValueReference
Molecular FormulaC19H30OS [2] [3]
Molecular Weight306.51 g/mol [2] [3] [5]
Carbon Content74.45% [5]
Hydrogen Content9.87% [5]
Oxygen Content5.22% [5]
Sulfur Content10.46% [5]

Stereochemistry and Configuration

Epitiostanol exhibits a complex stereochemical arrangement with nine defined stereocenters throughout its molecular structure [3]. The compound adopts the 5α-androstane configuration, which establishes a trans junction between rings A and B of the steroid skeleton [1] [3]. This stereochemical arrangement is crucial for the compound's biological activity and receptor binding properties [1].

The stereochemical configuration at key positions includes 2α and 3α orientations for the carbon atoms involved in the epithio bridge formation [1] [3]. The C5 position maintains the α configuration, while the C17 position bears a β-oriented hydroxyl group [1] [3]. The remaining stereocenters follow the standard androstane pattern with C8β, C9α, C10β, C13β, and C14α configurations [1].

Table 2: Stereochemical Configuration of Epitiostanol

StereocenterConfigurationDescription
C22α (alpha)Part of the 2α,3α-epithio moiety
C33α (alpha)Part of the 2α,3α-epithio moiety
C55α (alpha)Trans A/B ring junction
C88β (beta)Standard androstane configuration
C99α (alpha)Standard androstane configuration
C1010β (beta)Standard androstane configuration
C1313β (beta)Standard androstane configuration
C1414α (alpha)Standard androstane configuration
C1717β (beta)Hydroxyl group orientation

The 2α,3α-Epithio Moiety

The 2α,3α-epithio moiety represents the most distinctive structural feature of epitiostanol, consisting of a three-membered ring containing a sulfur atom bridging the C2 and C3 positions [1] [7]. This thiirane or episulfide ring system is characterized by significant ring strain due to the acute bond angles of approximately 60 degrees [18]. The carbon-sulfur bond lengths in this system are approximately 1.8 Ångströms, which are longer than the corresponding carbon-oxygen bonds found in epoxide systems [18].

The epithio bridge adopts a 2α,3α configuration, meaning both carbon atoms involved in the bridge are oriented on the alpha face of the steroid molecule [1] [7]. This specific orientation is critical for the compound's biological activity and distinguishes it from other possible isomeric forms [7]. The presence of this structural motif significantly influences the compound's chemical reactivity, making it susceptible to various chemical transformations including oxidation and nucleophilic attack [18].

Table 3: Characteristics of the 2α,3α-Epithio Moiety

FeatureDescription
Chemical StructureThree-membered ring containing sulfur (thiirane/episulfide)
Bond AngleApproximately 60° (strained three-membered ring)
Bond LengthC-S bond length approximately 1.8 Å
Orientation2α,3α configuration (both alpha-oriented)
ReactivitySusceptible to oxidation, reduction, and nucleophilic attack
StabilityLess stable than cyclopropane but more stable than epoxides
Biological SignificanceCritical for antiestrogen activity and receptor binding

Physical Properties

Melting Point and Crystalline Structure

Epitiostanol exhibits a melting point range of 127-128°C when crystallized from acetone, with some analytical reports indicating a melting point of 130.7°C with decomposition [4] [10] [15]. The compound forms well-defined crystals from acetone solutions, indicating a regular crystalline lattice structure [10]. The crystalline form is stable under normal storage conditions and maintains its structural integrity until the melting point is reached [15].

The crystalline structure of epitiostanol contributes to its physical stability and influences its solubility characteristics in various solvents [4]. The specific crystal packing arrangement affects the compound's dissolution behavior and plays a role in its pharmacokinetic properties when administered in pharmaceutical formulations [16].

Solubility Parameters and Partition Coefficients

Epitiostanol demonstrates limited solubility in aqueous systems, with a water solubility of approximately 1.2 milligrams per liter at 37°C [4]. The compound shows slightly better solubility in organic solvents, particularly chloroform and methanol, where it dissolves more readily [4]. This solubility profile is consistent with its lipophilic steroid structure and the presence of the sulfur-containing epithio moiety [4].

The low aqueous solubility of epitiostanol significantly impacts its bioavailability when administered orally, necessitating alternative administration routes for therapeutic applications [1] [16]. The compound's partition coefficient characteristics favor distribution into lipid-rich tissues, which is typical for steroid compounds [16].

Spectroscopic Characteristics

Epitiostanol exhibits characteristic spectroscopic properties that facilitate its identification and structural analysis [10] [15]. The ultraviolet spectrum shows an absorption maximum at 262-263 nanometers when measured in ethanol solution [10] [15]. This absorption is attributed to the chromophoric properties of the steroid skeleton and the epithio moiety [15].

Infrared spectroscopy reveals specific absorption bands at 2920, 1383, 1056, and 590 reciprocal centimeters, which are characteristic of the compound's functional groups and structural features [15]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance showing a complex multiplet signal at approximately 3.3 parts per million, attributed to the methine protons at C2 and C3 of the episulfide ring [13] [18].

Table 4: Spectroscopic Characteristics of Epitiostanol

Spectroscopic MethodKey FeaturesAnalytical Significance
UV SpectroscopyAbsorption maximum at 262-263 nm in ethanolIdentification and purity assessment
IR SpectroscopyCharacteristic bands at 2920, 1383, 1056, 590 cm⁻¹Functional group confirmation
¹H NMR SpectroscopyComplex multiplet at ~3.3 ppm (C2, C3 protons)Stereochemistry and configuration
¹³C NMR SpectroscopyCharacteristic carbon shifts for epithio carbonsCarbon skeleton confirmation
Mass SpectrometryMolecular ion at m/z 306, fragmentation patternsStructure elucidation

Structural Comparison with Dihydrotestosterone

Epitiostanol shares fundamental structural similarities with dihydrotestosterone while incorporating distinctive modifications that alter its chemical and biological properties [1] . Both compounds possess the 5α-androstane skeleton with identical stereochemistry at most positions, including the crucial 5α configuration that establishes the trans A/B ring junction [1]. The C17β hydroxyl group is present in both molecules, maintaining the same stereochemical orientation [1].

The primary structural difference lies in the A-ring modification, where epitiostanol contains the 2α,3α-epithio bridge replacing the saturated methylene groups found in dihydrotestosterone [1] . This modification introduces a sulfur atom into the molecular structure, increasing the molecular weight from 290.44 grams per mole for dihydrotestosterone to 306.51 grams per mole for epitiostanol [2]. The presence of the epithio moiety significantly alters the electronic properties and three-dimensional shape of the molecule [7].

Table 5: Structural Comparison between Epitiostanol and Dihydrotestosterone

FeatureEpitiostanolDihydrotestosterone
Basic Skeleton5α-Androstane5α-Androstane
A-ring Structure2α,3α-Epithio moietySaturated A-ring
Functional Groups at C1717β-Hydroxyl group17β-Hydroxyl group
Stereochemistry at C55α (trans A/B junction)5α (trans A/B junction)
Key Structural DifferenceContains sulfur atom at 2,3-positionNo sulfur atom
Molecular Weight306.51 g/mol290.44 g/mol
Molecular FormulaC19H30OSC19H30O2

Chemical Reactivity Profile

Oxidation Reactions

Epitiostanol undergoes oxidation reactions primarily at the sulfur atom within the epithio moiety, leading to the formation of sulfoxide derivatives [18]. The oxidation of epitiostanol with hydrogen peroxide in glacial acetic acid produces epitiostanol sulfoxide with the molecular formula C19H31O2S [18]. This reaction involves the conversion of the divalent sulfur in the epithio bridge to a higher oxidation state, creating a sulfoxide functional group [18].

Alternative oxidation pathways utilize peracids as oxidizing agents, which can also convert the epithio group to sulfoxide or sulfone derivatives depending on reaction conditions . These oxidation reactions are significant both from a synthetic chemistry perspective and in biological systems where metabolic oxidation can occur [18]. The formation of sulfoxide metabolites has been confirmed in both in vitro and in vivo studies [18].

Reduction Reactions

Reduction reactions of epitiostanol can lead to the cleavage of the epithio bridge and potential conversion to dihydrotestosterone or related compounds . Lithium aluminum hydride serves as a common reducing agent capable of breaking the carbon-sulfur bonds within the epithio moiety . The reduction process involves the removal of the sulfur atom and the formation of conventional carbon-carbon bonds or carbon-hydrogen bonds depending on the specific reaction conditions .

The reduction of epitiostanol represents a significant chemical transformation that can eliminate the unique structural features responsible for its distinctive biological properties . This reactivity is relevant in both synthetic chemistry applications and in understanding potential metabolic pathways where reductive enzymes might act upon the compound [17].

Substitution Mechanisms

Epitiostanol can undergo substitution reactions through nucleophilic attack at various positions within the molecule, particularly at sites adjacent to the epithio moiety . The strained three-membered ring system makes it susceptible to nucleophilic opening reactions, where nucleophiles can attack either the C2 or C3 carbon atoms . These reactions typically proceed through an addition-elimination mechanism that results in ring opening and formation of new carbon-nucleophile bonds .

Various nucleophiles including cyanide ions, amines, and thiols can participate in substitution reactions with epitiostanol [17]. The regioselectivity of these reactions depends on the electronic and steric properties of both the nucleophile and the substrate [17]. Substitution reactions provide synthetic pathways for the preparation of epitiostanol derivatives with modified biological activities [17].

Table 6: Chemical Reactivity Profile of Epitiostanol

Reaction TypeReagentsProducts/OutcomeNotes
OxidationHydrogen peroxide/glacial acetic acidEpitiostanol sulfoxide (C19H31O2S)Oxidation of the epithio group
OxidationPeracidsOxidized sulfur-containing derivativesAlternative oxidation pathway
ReductionLithium aluminum hydrideDihydrotestosterone or related compoundsReduction removes sulfur moiety
SubstitutionNucleophiles (cyanide, amines, thiols)Various substituted derivativesNucleophilic attack at strained ring

XLogP3

5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

306.20173675 g/mol

Monoisotopic Mass

306.20173675 g/mol

Heavy Atom Count

21

Melting Point

127.0 °C

UNII

YE7586973L

Other CAS

2363-58-8

Wikipedia

Epitiostanol

Dates

Last modified: 08-15-2023

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